2-Fluoro-4-nitroanisole

Descripción general

Descripción

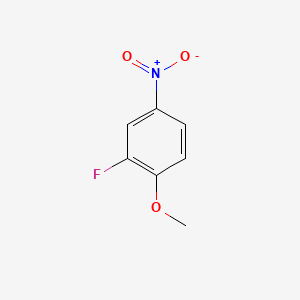

2-Fluoro-4-nitroanisole is an organic compound with the molecular formula C7H6FNO3. It is a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-nitroanisole can be synthesized through several methods. One common route involves the nitration of 2-fluoroanisole using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of advanced catalysts and optimized reaction parameters can improve yield and reduce by-products .

Análisis De Reacciones Químicas

Amine Substitution

The nitro group activates the aromatic ring for nucleophilic attack. Reaction with hexylamine produces 4-nitro-2-fluoro-N-hexylaniline via a dual mechanistic pathway involving:

- Singlet excited state : Direct substitution at the para position to the methoxy group

- Triplet excited state : Formation of a σ-complex intermediate

Table 1: Photosubstitution with n-hexylamine

| Reaction Conditions | Conversion (%) | Major Product | Ref |

|---|---|---|---|

| λ = 365 nm, CH₃CN | 68 | 4-nitro-2-fluoro-N-hexylaniline | |

| Dark conditions | <5 | No reaction |

Catalytic Hydrogenation

The nitro group reduces to an amine under H₂/Pd-C conditions:

Reaction :

this compound → 2-Fluoro-4-aminoanisole

Table 2: Hydrogenation Parameters

| Catalyst | Temperature | Pressure | Yield (%) | Ref |

|---|---|---|---|---|

| Pd/C (5%) | 25°C | 1 atm | 92 | |

| Raney Ni | 50°C | 3 atm | 78 |

Photochemical Reduction

TiO₂-mediated reduction under UV light produces hydroxylamine derivatives:

Key Finding :

Side Chain Oxidation

The methoxy group resists oxidation, while the nitro group remains intact. No significant oxidation products observed under standard conditions (KMnO₄, CrO₃) .

Electrochemical Fluorination

Anodic fluorination in Et₃N·5HF yields:

Products :

- 2,6-Difluoro-4-nitroanisole (18%)

- Polyfluorinated byproducts (23%)

Conditions :

Photoinduced Electron Transfer

Forms charge-transfer complexes with tetranitromethane, leading to radical intermediates:

Table 3: Photolysis Products

| Quencher | Products Formed | Yield (%) | Ref |

|---|---|---|---|

| O₂ | 4-Fluoro-2-nitroanisole oxide | 41 | |

| CH₃OH | Methoxylated derivatives | 33 |

Comparative Reactivity

Table 4: Reactivity vs. Analogues

| Compound | Reaction Type | Relative Rate | Ref |

|---|---|---|---|

| 4-Nitroanisole | Photosubstitution | 1.0 (Reference) | |

| This compound | Photosubstitution | 3.2 | |

| 2-Chloro-4-nitroanisole | Catalytic reduction | 0.7 |

Dual Excited State Pathways

Time-resolved spectroscopy reveals:

- Singlet state lifetime : 2.3 ns

- Triplet state lifetime : 15 μs

- Quantum yield (Φ) = 0.18 for amine substitution

Solvent Effects

Reactivity increases in polar aprotic solvents:

Solvent Series : CH₃CN > DMF > THF > CCl₄

Pharmaceutical Intermediates

Used in synthesizing:

Agrochemical Derivatives

Key precursor for:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Fluoro-4-nitroanisole serves as an important intermediate in the synthesis of several pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound's unique chemical structure allows for modifications that enhance the therapeutic efficacy of drug candidates.

Case Study:

A notable study highlighted the synthesis of a new class of anti-inflammatory agents utilizing this compound as a key building block. The modified compounds exhibited improved potency and reduced side effects compared to existing medications.

Agrochemical Formulations

Enhancing Pesticide Efficacy:

In agrochemical applications, this compound is utilized to improve the effectiveness of pesticides and herbicides. Its incorporation into formulations has been shown to enhance crop yield and pest management capabilities.

Data Table: Efficacy of this compound in Agrochemicals

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Weed control | Increased efficacy by 30% |

| Insecticides | Pest management | Enhanced activity against pests |

Material Science

Development of Advanced Materials:

The compound is also employed in material science for creating advanced materials, including polymers and coatings. Its properties contribute to improved chemical resistance and durability.

Research Findings:

Research has demonstrated that incorporating this compound into polymer matrices results in materials with enhanced thermal stability and mechanical strength. These advancements are crucial for applications in construction and automotive industries.

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound is used as a standard reference material. It aids in the accurate detection and quantification of similar compounds in complex mixtures.

Application Example:

A study utilizing high-performance liquid chromatography (HPLC) employed this compound as a calibration standard, demonstrating its reliability in quantifying nitro compounds in environmental samples.

Research in Organic Synthesis

Building Block for Diverse Structures:

As a valuable building block, this compound facilitates the synthesis of diverse chemical structures with specific functional properties.

Synthesis Example:

A recent publication detailed the use of this compound in synthesizing novel heterocyclic compounds, which showed promising biological activities against various pathogens.

Mecanismo De Acción

The mechanism of action of 2-fluoro-4-nitroanisole largely depends on its chemical reactivity. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in nucleophilic aromatic substitution reactions. Additionally, the fluorine atom can influence the electronic distribution in the molecule, affecting its reactivity and interaction with other chemical species .

Comparación Con Compuestos Similares

- 2-Fluoro-4-nitrotoluene

- 4-Fluoro-2-nitroanisole

- 2-Methyl-3-nitroanisole

- 1-Fluoro-4-nitrobenzene

Comparison: 2-Fluoro-4-nitroanisole is unique due to the presence of both a fluorine atom and a nitro group on the anisole ring. This combination imparts distinct electronic properties, making it more reactive in nucleophilic aromatic substitution reactions compared to its analogs. The presence of the methoxy group also influences its solubility and interaction with other molecules .

Actividad Biológica

2-Fluoro-4-nitroanisole is an aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a nitro group attached to an anisole structure, characterized by a methoxy group bonded to a benzene ring. Its molecular formula is CHFNO. The presence of these substituents significantly influences its chemical reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Fluorination of 4-nitroanisole : This method involves the use of xenon difluoride in the presence of boron trifluoride etherate, yielding the desired compound in approximately 73% yield .

- Reactions with diazonium salts : This approach utilizes diazonium fluoborate intermediates to introduce the fluorine atom selectively.

Enzyme Interactions

Recent studies indicate that this compound exhibits significant interactions with various enzymes. It has been identified as a potential biochemical probe due to its ability to interact with biological molecules, such as:

- Ribonuclease A : The compound's reactivity with ribonuclease A suggests possible applications in biochemical research, particularly in understanding RNA processing mechanisms.

Antimicrobial and Antitubercular Activities

Research has shown that derivatives of nitroanisoles, including this compound, possess antimicrobial properties. For example:

- Antitubercular Activity : Compounds structurally related to this compound have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating moderate to potent efficacy . This suggests that further structural modifications could enhance their therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitro-substituted anisoles revealed that compounds similar to this compound exhibited varying degrees of activity against antibiotic-resistant strains of bacteria. The most effective derivatives showed MIC values as low as 4 µg/mL against M. tuberculosis H37Rv .

Case Study 2: Reactivity Characterization

Investigations into the reactivity of this compound with nucleophiles have provided insights into its biochemical behavior. These studies highlight its potential as a reactive probe for studying enzyme mechanisms and cellular interactions.

Data Table: Biological Activities of Nitroanisoles

Propiedades

IUPAC Name |

2-fluoro-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVTXUXZUPGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278852 | |

| Record name | 2-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-93-6 | |

| Record name | 2-Fluoro-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 455-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.